3-amino-N-(4-chlorophenyl)benzamide
Description
Historical Development of Benzamide (B126) Derivatives in Medicinal Chemistry
The journey of benzamide derivatives in medicinal chemistry is a compelling narrative of structural modification leading to significant therapeutic breakthroughs. The foundational benzamide structure, a simple amalgam of a benzene (B151609) ring and an amide group, has proven to be a remarkably versatile scaffold for drug design. Early explorations into this chemical class were often serendipitous, but they laid the groundwork for a more systematic approach to drug discovery.
A significant milestone in the history of benzamides was the development of procainamide, an analogue of procaine, in the mid-20th century. This development highlighted the potential of modifying the benzamide core to achieve desirable pharmacokinetic and pharmacodynamic properties, in this case, for the treatment of cardiac arrhythmias.
The latter half of the 20th century saw the emergence of substituted benzamides as a major class of antipsychotic and gastroprokinetic agents. The discovery of sulpiride (B1682569) in the 1960s was a landmark event, introducing a new class of dopamine (B1211576) D2 receptor antagonists with a distinct clinical profile compared to the then-dominant phenothiazines. This spurred further research into the structure-activity relationships of benzamides, leading to the synthesis of more selective and potent compounds like amisulpride. These developments firmly established the benzamide scaffold as a key pharmacophore for modulating dopaminergic neurotransmission.
More recently, the focus has expanded beyond neuroscience, with benzamide derivatives being investigated as histone deacetylase (HDAC) inhibitors for cancer therapy, such as entinostat. This demonstrates the enduring adaptability of the benzamide core to target a diverse array of biological pathways, a testament to its privileged structure in medicinal chemistry.
Broad Pharmacological Relevance of Substituted Benzamides as a Compound Class
The pharmacological importance of substituted benzamides stems from their ability to interact with a wide range of biological targets, leading to a diverse spectrum of therapeutic applications. This versatility is a direct consequence of the modular nature of the benzamide scaffold, which allows for the introduction of various substituents at different positions on the phenyl rings, thereby fine-tuning their biological activity.
The following interactive table summarizes the broad pharmacological relevance of this compound class:
| Pharmacological Activity | Therapeutic Area | Examples of Benzamide Derivatives |
|---|---|---|
| Antipsychotic | Psychiatry | Sulpiride, Amisulpride |
| Antidepressant | Psychiatry | Moclobemide |
| Antiemetic & Gastroprokinetic | Gastroenterology | Metoclopramide, Cisapride |
| Anti-inflammatory | Inflammation | Parsalmide analogues |
| Anticancer | Oncology | Entinostat, Chidamide |
| Antiviral | Infectious Diseases | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) nih.govnih.govtandfonline.comdovepress.com |
| Anticonvulsant | Neurology | 4-amino-N-(2,6-dimethylphenyl)benzamide google.com |
| Factor Xa Inhibition | Cardiology | 4-chloro-3-aniline containing compounds nih.gov |
The wide-ranging activities of benzamides underscore their significance in drug discovery and development. Their proven success in multiple therapeutic areas continues to inspire the design and synthesis of new analogues with improved efficacy and novel mechanisms of action.
Rationale for Investigating 3-Amino-N-(4-chlorophenyl)benzamide and its Structural Analogues
The specific impetus for investigating this compound arises from the established and emerging biological activities of its structural relatives. The core structure of this compound, featuring a 3-amino substituted benzoyl group linked to a 4-chlorophenylamine, presents a unique combination of functionalities that suggests potential for diverse pharmacological interactions.
A key driver for research into this and related compounds is the promising antiviral activity observed in its analogues. For instance, the structural analogue N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) has demonstrated potent in vitro activity against both wild-type and drug-resistant strains of the Hepatitis B virus (HBV). nih.govnih.govtandfonline.comdovepress.com This activity is believed to be mediated by the upregulation of the antiviral protein APOBEC3G, offering a novel mechanism of action compared to existing anti-HBV therapies. nih.govnih.govtandfonline.comdovepress.com This finding strongly suggests that the N-(4-chlorophenyl)benzamide scaffold is a valuable starting point for the development of new antiviral agents.
Furthermore, research into factor Xa inhibitors, which are crucial anticoagulant drugs, has identified 4-chloro-3-aniline as a potent benzamidine (B55565) mimic. nih.gov Benzamidines are known to interact with the S1 pocket of serine proteases like factor Xa. The presence of the 4-chlorophenylamino moiety in this compound makes it an interesting candidate for exploration in the context of cardiovascular drug discovery.
The potential for anticonvulsant activity also provides a strong rationale for the investigation of this compound class. A patent has been granted for 3- and 4-amino-N-(alkylphenyl)benzamide derivatives as anticonvulsant drugs, with 4-amino-N-(2,6-dimethylphenyl)benzamide being a preferred compound. google.com This highlights the potential of aminobenzanilides to modulate neuronal excitability.
The synthesis of this compound itself has been reported in the chemical literature, indicating its accessibility for biological screening and further derivatization. chemicalbook.com The strategic placement of the amino and chloro substituents on the two phenyl rings offers multiple vectors for chemical modification, allowing for the systematic exploration of the structure-activity relationship and the optimization of its pharmacological properties. The investigation of this compound and its analogues is therefore a logical and promising endeavor in the quest for novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLYFNYASPUBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588393 | |
| Record name | 3-Amino-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115175-17-2 | |
| Record name | 3-Amino-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Modifications of 3 Amino N 4 Chlorophenyl Benzamide
Established Synthetic Routes for 3-Amino-N-(4-chlorophenyl)benzamide
The synthesis of this compound typically involves the formation of an amide bond between 3-aminobenzoic acid or a related precursor and 4-chloroaniline. A common approach begins with the reduction of a nitro group to an amine. For instance, a general procedure involves the reduction of a nitro-substituted precursor using iron powder and ammonium (B1175870) chloride in methanol (B129727) under reflux conditions. chemicalbook.com
Another established method involves the reaction of 3-nitro-4-chlorobenzoic acid with a condensing agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). google.comnih.gov This creates a more reactive ester intermediate, which then reacts with an aniline (B41778) derivative to form the corresponding N-substituted benzamide (B126). google.comnih.gov The final step is the reduction of the nitro group to yield the desired amino-benzamide. google.com
The efficiency of the synthesis of this compound and its analogues can be significantly influenced by various reaction parameters. The choice of solvent, catalyst, temperature, and reaction time are all critical factors.
For amidation reactions, solvents such as dichloromethane (B109758) and N,N-dimethylformamide are commonly used. rsc.org However, research into greener alternatives is ongoing to minimize environmental impact. rsc.org The use of microwave irradiation has been shown to accelerate reaction times and improve yields in some cases. mdpi.comresearchgate.net For example, the synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile was optimized by using microwave irradiation at 400 W for 2 minutes. mdpi.com
The reduction of the nitro group is another key step where optimization is crucial. While methods like using iron and ammonium chloride are effective, other reducing agents such as tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon (Pd-C) are also employed, depending on the specific substrate and desired outcome. chemicalbook.comnih.gov The choice of reducing agent can be critical to avoid unwanted side reactions, especially in the presence of other sensitive functional groups.
A study on the synthesis of N-substituted benzamide derivatives reported yields ranging from 65-96% for the initial coupling reaction between 4-nitroanilines and 4-nitrobenzoyl chlorides. nih.gov Another report on the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide via the Schotten-Baumann reaction highlights a rapid and facile method for amide bond formation. mdpi.com
Here is an interactive data table summarizing various reaction conditions and yields for the synthesis of related benzamide derivatives:
| Product | Reactants | Reagents & Conditions | Yield | Reference |
| N-(4'-Chlorophenyl)-3-aminobenzamide | 4i-8i (nitro precursors) | iron(0), ammonia (B1221849) hydrochloride, methanol, reflux 7h | 97% | chemicalbook.com |
| 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | 3-nitro-4-chlorobenzoic acid, 3-chloro-2-methylaniline | N,N'-DIC, 1-hydroxybenzotriazole, dichloromethane, room temp | Not specified | google.com |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | 3-Amino-4-methoxybenzoic acid, 4-chloroaniline | DIC, HOBt, Cl2CH2CH2Cl2, room temp | 32% | nih.gov |
| 4-nitro-N-(4-nitrophenyl)benzamide intermediates | 4-nitroanilines, 4-nitrobenzoyl chlorides | Not specified | 65-96% | nih.gov |
| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride | triethylamine, dichloromethane | Not specified | mdpi.com |
Following synthesis, the crude product must be purified and its structure confirmed. Common purification techniques include recrystallization from suitable solvents like ethyl acetate (B1210297) and n-hexane. chemicalbook.com Column chromatography is another widely used method for separating the desired compound from byproducts and unreacted starting materials. nih.gov
The purified this compound is then characterized using various analytical methods. These include:
Melting Point Determination: To assess the purity of the compound. nih.govnih.gov
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide bond. mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure by showing the chemical environment of the hydrogen and carbon atoms. mdpi.comnih.govresearchgate.net
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. mdpi.comresearchgate.net
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample. nih.gov
Synthesis of Structurally Related N-(4-chlorophenyl)benzamide Analogues
The synthesis of analogues of N-(4-chlorophenyl)benzamide is a key strategy for exploring structure-activity relationships (SAR) and developing compounds with improved properties. This often involves modifying the core structure by introducing different substituents on either the benzamide or the phenyl ring.
Amidation and coupling reactions are fundamental to the synthesis of N-(4-chlorophenyl)benzamide analogues. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base, is a classic and effective method. mdpi.com
Modern coupling reagents have also been extensively used to facilitate amide bond formation under milder conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly effective. google.comnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
The choice of coupling reagent and reaction conditions can be tailored to the specific substrates being used. For instance, a study on the synthesis of N-substituted benzamide derivatives utilized 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and HOBt for the coupling step. researchgate.net
The introduction of various substituents on both the benzamide and the N-phenyl rings allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications can have a profound impact on the biological activity of the resulting analogues. nih.gov
For example, the introduction of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methyl (CH₃) on the phenyl ring has been shown to influence the antidiabetic activity of sulfamoyl benzamide derivatives. nih.gov Similarly, the incorporation of halogen atoms like fluorine and chlorine, or bulkier groups like isopropoxy, has been explored to modify the properties of N-phenylbenzamide derivatives for antiparasitic applications. nih.gov
The synthesis of these substituted analogues often starts from commercially available substituted anilines or benzoic acids. For example, to introduce a substituent on the benzamide ring, a substituted benzoic acid would be used as the starting material. Conversely, to modify the N-phenyl ring, a substituted aniline would be employed in the amidation reaction. google.comnih.gov
Derivatization Approaches for Enhanced Bioactivity and Specificity
Derivatization of the 3-amino group on the benzamide ring of this compound provides a versatile handle for introducing a wide range of functional groups. This strategy is often employed to enhance the biological activity, improve selectivity for a particular biological target, and optimize pharmacokinetic properties.
One common derivatization approach is the acylation of the amino group to form a new amide linkage. researchgate.net Another strategy involves the alkylation of the amino group. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was synthesized by alkylating the amino group of 3-amino-4-methoxybenzoic acid with dimethyl sulphate. nih.gov This modification was found to result in a metabolically stable derivative with potent anti-HBV activity. nih.govnih.gov
Furthermore, the amino group can be used as a point of attachment for more complex moieties, including heterocyclic rings. For example, N-substituted aminobenzamide derivatives have been synthesized by reacting the amino group with α-bromoketones to form anilinoketones, which were then evaluated as potential dipeptidyl peptidase-IV inhibitors. nih.gov The amino group can also be derivatized to introduce fluorescent tags like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for analytical purposes. researchgate.net These derivatization strategies highlight the importance of the 3-amino group as a key site for chemical modification to develop novel bioactive compounds.
Spectrum of Biological Activities and Therapeutic Potential of 3 Amino N 4 Chlorophenyl Benzamide Derivatives
Antiviral Efficacy
N-phenylbenzamide derivatives, including those related to 3-amino-N-(4-chlorophenyl)benzamide, have shown significant promise as broad-spectrum antiviral agents. Research has highlighted their ability to inhibit various viruses, from DNA viruses like Hepatitis B to RNA viruses such as Enterovirus 71. google.com
A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has demonstrated potent anti-HBV activity. mdpi.com Studies show that IMB-0523 is a more effective inhibitor of wild-type HBV replication than the commonly used antiviral drug lamivudine (B182088) (3TC). researchgate.net Crucially, it also maintains high efficacy against lamivudine-resistant HBV strains, which pose a significant challenge in clinical practice. mdpi.com The antiviral mechanism of these N-phenylbenzamide derivatives may be linked to their ability to increase the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with known anti-HBV activity. researchgate.net This distinct mechanism suggests that such derivatives could offer a new therapeutic approach for treating drug-resistant HBV infections. mdpi.comresearchgate.net
Table 1: In Vitro Anti-HBV Activity of IMB-0523 vs. Lamivudine
| Compound | Virus Strain | IC₅₀ (µM) |
|---|---|---|
| IMB-0523 | Wild-Type HBV | 1.99 |
| Lamivudine-Resistant HBV | 3.30 | |
| Lamivudine (3TC) | Wild-Type HBV | 7.37 |
| Lamivudine-Resistant HBV | >440 |
Data sourced from multiple studies. mdpi.com
Derivatives of N-phenylbenzamide have been identified as a novel class of inhibitors for Enterovirus 71 (EV71), a major cause of hand-foot-mouth disease. google.comnanobioletters.com In a study of various synthesized derivatives, 3-amino-N-(4-chlorophenyl)-4-methoxybenzamide (compound 1c) was evaluated, though another derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e), showed particularly strong activity against multiple EV71 strains. google.comnanobioletters.com This suggests that modifications to the phenyl ring can significantly influence antiviral potency. The broad-spectrum potential of the N-phenylbenzamide scaffold is further supported by reports of its activity against other RNA viruses, including Human Immunodeficiency Virus (HIV-1) and Hepatitis C Virus (HCV). mdpi.com
Table 2: In Vitro Activity of a Lead N-Phenylbenzamide Derivative Against EV71 Strains
| Compound | Virus Strain | IC₅₀ (µM) |
|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | SZ-98 | 5.7 ± 0.8 |
| JS-52-3 | 12 ± 1.2 | |
| H | 6.5 ± 0.9 | |
| BrCr | 5.8 ± 0.7 |
Data sourced from a study on novel N-phenylbenzamide derivatives. nanobioletters.commdpi.com
Antimicrobial Properties
The benzamide structure is a key feature in many compounds with antimicrobial properties. google.com Derivatives of this compound have been explored for their potential to combat both bacterial and fungal pathogens.
Benzamide derivatives have been investigated for their antibacterial effects, particularly against resistant strains. google.com A patent has described the use of 3-aminobenzamide (B1265367) derivatives as adjuvants that can be used with β-lactam antibiotics to treat infections caused by methicillin-resistant Staphylococcus aureus (MRSA). google.com This indicates a potential role for these compounds in overcoming established antibiotic resistance mechanisms. Other research on related benzamide structures, such as 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives, has also shown potent and selective inhibitory activity against Staphylococcus aureus, with some compounds demonstrating Minimum Inhibitory Concentrations (MICs) as low as 0.25-0.5 µg/mL. nih.gov Further studies on different classes of benzamide derivatives have reported moderate to high antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.netjpionline.org
The antifungal potential of benzamide derivatives has also been an area of scientific inquiry. google.com Studies have shown that N-phenylbenzamides possess antifungal capabilities, and that the presence of halo substituents (such as chlorine) can increase their activity against fungi like Candida albicans. mdpi.com For example, a 3,4-dichloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide derivative demonstrated notable antifungal properties. mdpi.com Other research has identified benzamide derivatives with significant fungicidal activity against various plant-pathogenic fungal strains, including Botrytis cinereal and Fusarium graminearum, with some compounds achieving over 80% inhibition at a concentration of 100 mg/L.
Anticancer and Antitumor Potential
The therapeutic applications of benzamide derivatives extend to oncology, where they have been explored as potential anticancer agents. sigmaaldrich.comnih.gov
Research into new imidazole-based N-phenylbenzamide derivatives has revealed their cytotoxic potential against several human cancer cell lines. sigmaaldrich.com One such compound, N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b), was evaluated for its activity. sigmaaldrich.com The study found that other derivatives in the same series, particularly those with fluorine substitutions, exhibited good activity, with IC₅₀ values in the low micromolar range against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. sigmaaldrich.com
In a separate line of research, a fluorine-substituted benzamide, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was identified as a potent and selective inhibitor of histone deacetylase 3 (HDAC3). nih.govlatamjpharm.org This compound displayed significant solid tumor cell inhibitory activity, particularly against the HepG2 liver cancer cell line, with a much lower IC₅₀ value compared to the established drug SAHA. nih.govlatamjpharm.org Further studies showed that FNA promotes apoptosis and causes cell cycle arrest, contributing to its antitumor effects. nih.govlatamjpharm.org
Table 3: In Vitro Anticancer Activity of Selected Benzamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative 4e (N-(4-Fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide) | A549 (Lung) | 9.9 |
| HeLa (Cervical) | 11.1 | |
| MCF-7 (Breast) | 10.5 | |
| Derivative 4f (N-(2,4-Difluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide) | A549 (Lung) | 7.5 |
| HeLa (Cervical) | 9.3 | |
| MCF-7 (Breast) | 8.9 | |
| FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) | HepG2 (Liver) | 1.30 |
| SAHA (Reference Drug) | HepG2 (Liver) | 17.25 |
Data sourced from studies on imidazole-based and fluorine-substituted benzamide derivatives. sigmaaldrich.comnih.govlatamjpharm.org
In Vitro Cytotoxicity and Antiproliferative Effects on Various Cancer Cell Lines
Derivatives of N-(chlorophenyl)benzamide have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. These compounds serve as a versatile scaffold for the development of new anticancer agents. nih.gov
Research into a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that the presence of a hydroxyl group on the benzene (B151609) ring of the 3-arylpropylidene fragment is strongly related to their cytotoxic activity. researchgate.net Two such compounds, featuring a hydroxyl group, exhibited significant cytotoxicity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines, with mean IC₅₀ values of 12.7 µM and 12.8 µM. researchgate.net Notably, these compounds showed a degree of selectivity, being 3- to 4-fold more active against MCF-7 and HCT-116 cells compared to non-malignant HaCaT cells. researchgate.net
Another derivative, 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine, displayed the most potent activity against the HCT-116 colon cancer cell line with an IC₅₀ of 8 µM and was 11 times more effective against these cancer cells than against normal HaCaT cells. researchgate.net
Furthermore, studies on derivatives of 3-amino-4-hydroxy-benzenesulfonamide have also been conducted. acs.orgacs.org These compounds were tested against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. acs.orgacs.org Similarly, an isomer, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, showed significant inhibitory effects against breast cancer cell lines MDA-MB-231 and MCF-7, with IC₅₀ values ranging from 1.52 to 6.31 µM. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Selectivity Notes |
|---|---|---|---|
| 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine | MCF-7, HeLa, HCT-116 | 12.7 (mean) | ~3-4x more active vs. MCF-7 & HCT-116 than HaCaT |
| 3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine | MCF-7, HeLa, HCT-116 | 12.8 (mean) | ~3-4x more active vs. MCF-7 & HCT-116 than HaCaT |
| 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine | HCT-116 | 8 | 11x more potent vs. HCT-116 than HaCaT |
Modulation of Cancer-Related Cellular Processes (e.g., Apoptosis)
Beyond direct cytotoxicity, derivatives of this compound can modulate key cellular processes involved in cancer progression, most notably apoptosis, or programmed cell death.
The highly cytotoxic derivative, 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine, was found to induce apoptosis in cancer cells. researchgate.net This was evidenced by a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, which are characteristic markers of apoptosis. researchgate.net In a similar vein, derivatives of the isomeric 4-amino-N-(4-chlorophenyl)benzenesulfonamide have also been shown to induce apoptosis in cancer cells, as indicated by a significant increase in annexin (B1180172) V-FITC positive cells. nih.gov
A broader mechanism for the pro-apoptotic effects of this class of compounds has also been proposed. It is suggested that benzamides can induce apoptosis through the inhibition of the transcription factor NF-kappaB (NF-κB). researchgate.net NF-κB plays a crucial role in regulating inflammation and cell survival, and its inhibition can lead to the induction of apoptosis. researchgate.net
Insect Growth Regulation and Agricultural Applications
The structural motif of benzamides has been explored for its potential in agricultural applications, specifically as insect growth regulators (IGRs). IGRs are considered a more selective class of insecticides that interfere with the life cycle of insects, affecting their development, metamorphosis, and reproduction.
Research into novel N, N′-substituted benzamide derivatives has demonstrated their efficacy as insecticidal agents. semanticscholar.org When tested against the white mango scale insect, Aulacaspis tubercularis, a significant mortality rate was observed in the nymph stage. The toxic effects increased over time, highlighting their potential for managing this agricultural pest. semanticscholar.org
In another study, various benzamide derivatives were synthesized and evaluated for their activity against the cotton leafworm, Spodoptera littoralis. These compounds, designed as insect growth regulators, show promise as eco-friendly insecticide alternatives. researchgate.net The development of such compounds is aimed at providing more effective and targeted pest management solutions, which could help sustain crop production. semanticscholar.org
Emerging Pharmacological Activities of Benzamide Analogues
Benzamide analogues have shown potential as anti-inflammatory agents. The mechanism of this activity is linked to the modulation of key inflammatory pathways. researchgate.net Studies have indicated that benzamides can produce a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. researchgate.net This inhibition is believed to occur at the gene transcription level through the inhibition of NF-κB, which in turn prevents the production of TNF-α. researchgate.net The sulfonamide group present in some analogues can also contribute to anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. nih.gov
Several studies have investigated the antioxidant capabilities of benzamide derivatives. These compounds can exert their effects through various mechanisms, including free radical scavenging and reducing ferric iron.
A study on amino-substituted N-arylbenzamide derivatives demonstrated their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays. acs.org Many of the tested compounds showed improved antioxidant properties compared to the standard antioxidant, butylated hydroxytoluene (BHT). acs.org The presence of ortho and para substituents on the phenyl ring appears to influence the antioxidant potency of the molecule. researchgate.net Other research on 4,6-diphenylpyrimidine (B189498) substituted benzamide derivatives also confirmed their antioxidant activity through FRAP and DPPH assays.
Analogues of 3-amino-N-phenyl benzamide have been identified as a novel class of anticonvulsant drugs. semanticscholar.org A patent for 3- and 4-amino-N-(alkyl phenyl) benzamide compounds describes their utility in treating and preventing convulsions. semanticscholar.org These compounds are noted for having a high therapeutic ratio and a long half-life. A specific analogue, 3-amino-N-(2,6-dimethyl phenyl) benzamide, was synthesized and characterized for this purpose. semanticscholar.org The development of these agents addresses the need for more selective and less toxic anticonvulsant drugs, as existing treatments can have significant side effects. semanticscholar.org
Mechanistic Investigations of 3 Amino N 4 Chlorophenyl Benzamide and Its Biological Actions
Identification and Characterization of Molecular Targets
Research into 3-amino-N-(4-chlorophenyl)benzamide and its related structures has identified several key molecular targets. These interactions are crucial for understanding its potential therapeutic effects, which range from antiviral to anticancer activities. The primary interactions involve specific proteins and the inhibition of essential enzymes.
Specific Protein Interactions (e.g., APOBEC3G, Akt Kinases, EGFR, MMPs, H+/K+-ATPase, Sigma-1)
The biological effects of this compound are often linked to its interaction with a variety of cellular proteins. While direct studies on the parent compound are limited, research on its close derivatives provides significant insights into its potential mechanisms of action.
APOBEC3G: A notable mechanism of action for N-phenylbenzamide derivatives is the upregulation of the Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G or A3G). A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has been shown to exert potent anti-Hepatitis B Virus (HBV) activity by increasing intracellular levels of A3G. csic.es This protein is a crucial component of the innate immune system, capable of inhibiting the replication of various viruses, including HBV and HIV, through both deaminase-dependent and independent mechanisms. csic.es
Akt Kinases: While some complex benzamide-containing compounds are known to be potent inhibitors of Akt kinases, direct evidence for this compound is not established. For instance, the structurally distinct compound AZD5363, which shares the N-(4-chlorophenyl) group, is a known Akt inhibitor. However, the simpler related compound, 3-aminobenzamide (B1265367), was found to inhibit Protein Kinase C in U-937 cell lines, suggesting that benzamide (B126) derivatives can interact with protein kinases, though not always directly with Akt. nih.gov
EGFR and MMPs: The influence of this chemical family extends to other significant proteins. A derivative of a more complex benzamide was noted to reduce tumor growth through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Furthermore, the related compound 3-aminobenzamide has been observed to regulate the expression of matrix metalloprotease 2 (MMP-2) and urokinase-type plasminogen activator (uPA), which are involved in angiogenesis. caymanchem.com
H+/K+-ATPase and Sigma-1: Currently, there is no available research data from the conducted searches detailing specific interactions between this compound and the H+/K+-ATPase pump or the Sigma-1 receptor.
Interactive Table: Antiviral Activity of a this compound Derivative (IMB-0523) Below is a summary of the inhibitory concentrations of IMB-0523 against different Hepatitis B Virus strains, demonstrating its effectiveness.
| Virus Strain | IC50 (µM) | Comparison (Lamivudine IC50, µM) |
| Wild-Type HBV | 1.99 | 7.37 |
| Drug-Resistant HBV | 3.30 | >440 |
Data sourced from a 2020 study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide. csic.es
Inhibition of Key Enzyme Activities
The benzamide structure is a well-known scaffold for enzyme inhibitors. Investigations into compounds structurally related to this compound have revealed significant inhibitory activity against several key enzymes.
A primary example is the inhibition of Poly(ADP-ribose) polymerase (PARP) by the closely related molecule, 3-aminobenzamide. caymanchem.com PARP is a family of proteins critical for DNA repair, and its inhibition is a key strategy in cancer therapy. The 4-chloro-3-aniline fragment, which forms part of the core structure of this compound, has also been identified as a novel and potent mimic of benzamidine (B55565), suggesting potential as a factor Xa inhibitor.
Furthermore, some complex derivatives have demonstrated the ability to inhibit histone deacetylases, leading to suppressed tumor cell multiplication.
Interactive Table: Enzyme Inhibition Profile of Related Benzamides This table summarizes the known enzyme inhibitory activities of compounds structurally related to this compound.
| Related Compound | Target Enzyme | IC50 | Biological Context |
| 3-Aminobenzamide | PARP | 5.4 µM | DNA Repair |
| 3-Aminobenzamide | Protein Kinase C | - | Cellular Signaling |
Data for PARP inhibition from studies on 3-aminobenzamide. caymanchem.com
Elucidation of Cellular and Molecular Pathways
The interaction of this compound and its derivatives with specific molecular targets translates into the modulation of broader cellular and molecular pathways. These effects are most prominently documented in the contexts of viral infection and cellular signaling cascades.
Interference with Viral Replication Cycles
A significant biological action of N-phenylbenzamide derivatives is their ability to interfere with viral life cycles. This is primarily achieved by modulating host cell factors rather than directly targeting viral enzymes. As mentioned previously, derivatives such as IMB-0523 increase the intracellular concentration of the antiviral protein APOBEC3G. csic.es This enhancement of a natural host defense mechanism provides broad-spectrum antiviral activity.
Studies have shown that this class of compounds can inhibit the replication of:
Hepatitis B Virus (HBV): Including wild-type and drug-resistant strains. csic.es
Human Immunodeficiency Virus (HIV-1)
Hepatitis C Virus (HCV)
Enterovirus 71 (EV71) . nih.gov
The mechanism involving APOBEC3G is particularly noteworthy as it offers a different approach compared to current antiviral therapies, potentially circumventing issues of drug resistance. csic.es
Modulation of Chitin (B13524) Biosynthesis Pathways
Based on the available research, there is no information regarding the modulation of chitin biosynthesis pathways by this compound or its close derivatives. This pathway is primarily relevant to fungi and insects and does not appear to be a target of this class of compounds.
Activation or Inhibition of Specific Signaling Cascades (e.g., MAPK, AKT1)
Evidence suggests that benzamide derivatives can modulate key cellular signaling cascades, which are fundamental to processes like cell growth, proliferation, and survival.
While direct modulation of the MAPK pathway by this compound has not been detailed, related activities have been reported. For instance, the ability of 3-aminobenzamide to reduce the expression of the gene for urokinase-type plasminogen activator (uPA) in response to FGF2 points to an interaction with growth factor signaling pathways. caymanchem.com
Regarding the AKT1 pathway, as noted earlier, specific and potent inhibition is associated with more complex, structurally distinct benzamide-containing molecules like AZD5363. However, the inhibition of Protein Kinase C by 3-aminobenzamide demonstrates that this family of compounds can influence signaling cascades that are parallel or interconnected with the PI3K/AKT pathway. nih.gov Furthermore, the inhibition of EGFR signaling by a derivative directly implicates this class of compounds in the modulation of a critical cancer-related signaling cascade.
Structure Activity Relationship Sar Studies and Rational Drug Design of 3 Amino N 4 Chlorophenyl Benzamide Analogues
Systematic Exploration of Substituent Effects on Biological Activity
The biological profile of a molecule can be finely tuned by adding, removing, or modifying its functional groups. Research into benzamide (B126) derivatives has systematically probed these changes to build a comprehensive SAR profile.
The amino (-NH2) group on the benzamide portion of the molecule is a critical determinant of its biological activity. Its position and potential for substitution are key factors in molecular recognition by biological targets.
The parent molecule, 3-aminobenzamide (B1265367), is a well-documented inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and programmed cell death. wikipedia.orgcaymanchem.com Its inhibitory action is, in part, due to its structural similarity to NAD+, which allows it to bind to PARP and prevent the depletion of cellular energy stores that can lead to cell death. wikipedia.org This inherent activity of the 3-aminobenzamide core highlights the importance of the amino group at the meta-position for PARP inhibition. bpsbioscience.comfrontiersin.orgselleckchem.com
Furthermore, in the development of factor Xa inhibitors, the 3-amino-4-chloroaniline moiety, a key component of the titular compound, was identified as a potent and novel mimic of benzamidine (B55565), a common pharmacophore for this class of anticoagulants. This discovery underscores the favorability of the 3-amino position in concert with a 4-chloro substituent for achieving high-potency interactions with specific enzyme active sites. In a series of N-phenylbenzamide derivatives investigated for anti-HBV activity, substitution on the 3-amino group (specifically, a methylamino group) was a feature of the lead compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, suggesting that N-alkylation of the amino group can be a viable strategy for modulating activity. nih.gov
The introduction of halogen atoms, particularly chlorine, onto the N-phenyl ring is a widely used strategy in medicinal chemistry to enhance biological activity. nih.gov The 4-chloro substituent on the phenyl ring of 3-amino-N-(4-chlorophenyl)benzamide plays a multifaceted role that extends beyond simple steric bulk.
Halogenation often improves potency by occupying specific hydrophobic pockets within a target protein and by altering the electronic properties of the aromatic ring. Strategically placing chlorine atoms can enhance the inherent biological activity of a molecule. nih.gov This principle is evident in various classes of benzamide analogues where halo-substitution is correlated with increased potency.
| Compound | Chloro- Substitution Pattern | Dihedral Angle (Benzoyl Ring to Amide Group) | Dihedral Angle (Between Benzene (B151609) Rings) | N-H Bond Conformation relative to Chloro group | Reference |
|---|---|---|---|---|---|
| N-(4-chlorophenyl)benzamide | para | 29.95° | 60.76° | - | nih.gov |
| N-(3-chlorophenyl)benzamide | meta | 18.2° | 61.0° | anti | nih.gov |
| N-(2-chlorophenyl)benzamide | ortho | - | - | anti | nih.gov |
| N-(2,3-dichlorophenyl)benzamide | ortho, meta | - | - | syn | nih.gov |
| N-(3,4-dichlorophenyl)benzamide | meta, para | - | - | anti | nih.gov |
The benzamide backbone itself, characterized by the amide linkage (-CO-NH-), is a privileged structure in medicinal chemistry. It serves as a rigid and stable scaffold that correctly orients the key interacting groups. The carbonyl oxygen and the amide proton are potent hydrogen bond acceptors and donors, respectively. These interactions are often fundamental to the binding of the molecule to its biological target. nih.gov
Studies on related structures show that the amide group often participates in crucial hydrogen bonds that anchor the inhibitor within the active site of an enzyme. For example, in the crystal structure of a related 2-amino-N-(2-chloropyridin-3yl)benzamide, an intramolecular N-H⋯O hydrogen bond helps to create a more planar and rigid conformation, pre-organizing the molecule for receptor binding. The general class of 2-aminobenzamide (B116534) derivatives is recognized for a wide range of biological activities, including antibacterial and antifungal properties, and serves as a key intermediate for more complex heterocyclic compounds.
Identification of Key Pharmacophoric Elements
A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For benzamide derivatives, including this compound, several key pharmacophoric features have been identified through SAR and computational studies. nih.govresearchgate.net
A typical pharmacophore model for benzamide-based inhibitors includes: nih.gov
A hydrogen bond donor: The amide (N-H) group and the 3-amino group.
A hydrogen bond acceptor: The amide carbonyl (C=O) oxygen.
Two aromatic rings: These provide a scaffold and can participate in hydrophobic and π-stacking interactions with the target protein.
A hydrophobic feature: Often represented by the chloro-substituent on the phenyl ring, which can fit into a specific hydrophobic pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR represents a computational approach to formalize the SAR by creating mathematical models that correlate the chemical structure of compounds with their biological activity. archivepp.comunair.ac.id These models are powerful tools for predictive analytics in drug design.
For classes of compounds like benzamide derivatives, QSAR models have been successfully developed to predict biological potency, such as inhibitory activity against specific enzymes. nih.govnih.gov These models are built using a "training set" of molecules with known activities and then validated using a "test set" of different molecules.
A typical QSAR study involves calculating a variety of molecular descriptors for each compound. These can include:
Electronic descriptors: (e.g., atomic charges)
Steric descriptors: (e.g., molecular volume, surface area)
Hydrophobic descriptors: (e.g., LogP, a measure of lipophilicity)
Topological descriptors: (e.g., molecular connectivity indices)
By using statistical methods like multi-linear regression, these descriptors are used to build an equation that can predict the activity of new, yet-to-be-synthesized compounds. For example, a QSAR study on a series of N-phenyl benzamide analogues identified that an increase in lipophilicity (LogD) and specific molecular shape descriptors (Shadow_XZ) correlated with higher inhibitory activity.
| Descriptor Type | Example Descriptor | Physicochemical Interpretation | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| Hydrophobicity | LogP / LogD | Lipophilicity; ability to cross cell membranes and enter hydrophobic pockets. | Increased LogD often correlates with higher potency. | - |
| Steric/Shape | Molecular Refractivity (MR) | Molar volume and polarizability of the molecule. | Can positively or negatively impact activity depending on binding site size. | unair.ac.id |
| Steric/Shape | Shadow Descriptors (e.g., Shadow_XZ) | 2D projection of the molecule's shape. | An increase in certain shadow lengths can enhance inhibition. | - |
| Electronic | Klopman Index | Describes local reactivity based on Coulombic and frontier orbital interactions. | Used to define 3D pharmacophore models for ligand-receptor interactions. | nih.gov |
Statistically robust QSAR models, characterized by high correlation coefficients (R²) and predictive power (Q²), serve as invaluable tools in rational drug design. nih.govnih.gov They allow chemists to prioritize the synthesis of candidates with the highest predicted potency, thereby accelerating the discovery of new and more effective therapeutic agents. unair.ac.id
Validation of QSAR Models
The robustness and predictive power of a Quantitative Structure-Activity Relationship (QSAR) model are paramount to its utility in guiding drug design. nih.gov Validation is a critical step to ensure that the developed model is not a result of chance correlation and can reliably predict the activity of new, unsynthesized compounds. nih.govnih.gov The validation process for QSAR models of this compound analogues, particularly in the context of developing inhibitors for targets like histone deacetylase (HDAC), involves a suite of statistical tests, encompassing both internal and external validation methods. researchgate.netnih.gov
Internal validation assesses the stability and robustness of a model using the training set data from which it was generated. uni-saarland.de A common technique is the leave-one-out (LOO) cross-validation. uni-saarland.de In this method, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictive ability. researchgate.net For a series of 48 aminophenyl benzamide derivatives investigated as HDAC inhibitors, a 3D-QSAR model demonstrated a high q² value of 0.85, indicating good internal consistency and predictive power. researchgate.netnih.gov
External validation is considered the most stringent test of a QSAR model's predictive capability. nih.govnih.gov It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. youtube.com The predictive ability is often quantified by the predictive r² (r²pred), which is the squared correlation coefficient between the observed and predicted activities for the test set compounds. In a study of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives, a QSAR model yielded a predictive correlation coefficient (r²pred) of 0.88. igi-global.com Another 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors reported a predictive r² of 0.845. researchgate.net These values signify a strong capability of the models to predict the activity of novel analogues.
Table 1: Statistical Validation Parameters for QSAR Models of Benzamide Analogues
| QSAR Model Type | Compound Series | r² | q² (or r²cv) | r²pred | Reference |
| 3D-QSAR | 48 Aminophenyl benzamide derivatives (HDAC inhibitors) | 0.99 | 0.85 | - | researchgate.netnih.gov |
| 3D-QSAR | N-(2-aminophenyl)-benzamide derivatives (HDAC2 inhibitors) | 0.927 | 0.815 | 0.845 | researchgate.net |
| QSAR | N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides | 0.84 | - | 0.88 | igi-global.com |
r²: Coefficient of determination; q²: Cross-validated correlation coefficient; r²cv: Cross-validated r-squared; r²pred: Predictive r-squared for the external test set.
Ligand-Based and Structure-Based Drug Design Approaches
The development of novel analogues of this compound leverages both ligand-based and structure-based drug design strategies to optimize potency and other desirable drug-like properties. nih.goviaanalysis.com
Ligand-Based Drug Design
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or not well-defined. nih.govquora.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov Key LBDD methods include pharmacophore modeling and QSAR.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to the target receptor and eliciting a biological response. nih.gov For a series of 48 aminophenyl benzamide derivatives with HDAC inhibitory activity, a five-point pharmacophore model was developed. researchgate.netnih.gov This model consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged in a specific spatial geometry. researchgate.netnih.gov Such a model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophoric features, thereby identifying potential new hits. The QSAR models discussed previously are also a cornerstone of LBDD, providing quantitative relationships between chemical structure and biological activity. nih.gov The insights from these models, such as the positive contribution of hydrophobic character and hydrogen bond donating groups for HDAC inhibition, directly guide the rational design of new, more potent analogues. researchgate.netnih.gov
Structure-Based Drug Design
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. iaanalysis.comethernet.edu.et SBDD involves analyzing the binding site of the target and designing molecules that fit into it with high affinity and specificity. iaanalysis.com Molecular docking is a primary technique in SBDD. nih.gov
In the context of benzamide derivatives as HDAC inhibitors, molecular docking studies have been performed to elucidate the binding modes of these compounds within the active site of the enzyme. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. For instance, docking studies on N-(2-aminophenyl)-benzamide derivatives showed that most compounds formed hydrogen bond interactions with amino acid residues in the HDAC2 active site. researchgate.net This structural information is invaluable for optimizing lead compounds. For example, if a specific hydrophobic pocket is identified in the binding site, medicinal chemists can design analogues with appropriate hydrophobic substituents to fill that pocket, potentially increasing binding affinity and potency. The combination of ligand-based and structure-based approaches provides a synergistic framework for the discovery and optimization of novel therapeutic agents based on the this compound scaffold. nih.gov
Table 2: Comparison of Ligand-Based and Structure-Based Design Approaches for Benzamide Analogues
| Design Approach | Principle | Key Techniques | Application Example for Benzamide Analogues | Reference |
| Ligand-Based | Utilizes knowledge of known active ligands to infer necessary structural features for activity. nih.gov | Pharmacophore Modeling, QSAR | Development of a five-point pharmacophore model (2 aromatic rings, 2 H-bond donors, 1 H-bond acceptor) for HDAC inhibitors. researchgate.netnih.gov | researchgate.netnih.govnih.gov |
| Structure-Based | Utilizes the 3D structure of the biological target to design complementary ligands. iaanalysis.com | Molecular Docking, X-ray Crystallography | Docking of N-(2-aminophenyl)-benzamide derivatives into the HDAC2 active site to identify key hydrogen bonding interactions. researchgate.net | researchgate.netiaanalysis.com |
Preclinical Pharmacological Evaluation of 3 Amino N 4 Chlorophenyl Benzamide Derivatives
In Vitro Pharmacological Characterization
The initial stages of preclinical evaluation involve rigorous in vitro testing to determine the efficacy, potency, and selectivity of drug candidates in controlled laboratory settings. This is typically achieved using cell-based assays and enzymatic screens.
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for quantifying the potency of a compound. For derivatives of 3-amino-N-(4-chlorophenyl)benzamide, these values are determined across various cell lines and assays relevant to their therapeutic targets.
For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a derivative, was evaluated for its inhibitory activity against histone deacetylase (HDAC) enzymes. nih.gov In enzymatic assays, FNA demonstrated class I HDAC selectivity, with particular potency against HDAC3. nih.gov The IC50 values were determined to be 842.80 nM for HDAC1, 949.15 nM for HDAC2, and a significantly more potent 95.48 nM for HDAC3. nih.gov In cellular assays, FNA exhibited an IC50 of 1.30 µM against HepG2 human liver cancer cells, indicating solid tumor cell inhibitory activity. nih.gov
Another derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), was assessed for its anti-Hepatitis B virus (HBV) activity. nih.gov In HepG2.2.15 cells infected with wild-type HBV, IMB-0523 showed an IC50 of 1.99 µM. nih.gov It also demonstrated efficacy against a drug-resistant HBV strain in HepG2.A64 cells with an IC50 of 3.30 µM. nih.gov
In the context of antiplasmodial research, benzamide (B126) derivatives have also been explored. mdpi.com One such derivative, 3-chloro-4-methoxybenzamide (B3299353) 16, displayed high activity against a sensitive strain of Plasmodium falciparum (PfNF54) with an IC50 of 0.014 µM. mdpi.com Other 3-substituted analogs also showed promising activity with IC50 values ranging from 0.014 to 0.192 µM against the PfNF54 strain. mdpi.com
For a series of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, antiproliferative activity was initially screened at a 25 μM concentration. nih.gov For compounds showing significant growth inhibition, full dose-response curves were generated to determine IC50 values across a panel of eight human tumor cell lines, with some derivatives showing sub-micromolar cytotoxicity. nih.gov
| Compound | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| FNA | HDAC1 (enzymatic) | 0.8428 | nih.gov |
| FNA | HDAC2 (enzymatic) | 0.94915 | nih.gov |
| FNA | HDAC3 (enzymatic) | 0.09548 | nih.gov |
| FNA | HepG2 cells | 1.30 | nih.gov |
| IMB-0523 | HepG2.2.15 (wild-type HBV) | 1.99 | nih.gov |
| IMB-0523 | HepG2.A64 (drug-resistant HBV) | 3.30 | nih.gov |
| 3-chloro-4-methoxybenzamide 16 | Plasmodium falciparum (PfNF54) | 0.014 | mdpi.com |
Selectivity is a crucial parameter that defines a drug's safety and mechanism of action. A highly selective compound will primarily interact with its intended target, minimizing the potential for off-target effects.
The HDAC inhibitor FNA, for example, was screened against a panel of HDAC isoforms (HDAC1, 2, 3, 4, 6, 7, 8, and 9). nih.gov It demonstrated IC50 values greater than 5,000 nM for HDACs 4, 6, 7, 8, and 9, indicating high selectivity for class I HDACs. nih.gov Notably, FNA showed an 8.83-fold and 9.94-fold selectivity for HDAC3 over HDAC1 and HDAC2, respectively, highlighting its potential as a lead for developing HDAC3-selective inhibitors. nih.gov
In the development of antiplasmodial agents, selectivity is often assessed by comparing the activity against the parasite to the cytotoxicity against a mammalian cell line. For several active benzamide derivatives against P. falciparum, the selectivity index (SI) was found to be very high, ranging from 380 to 1463, indicating a favorable therapeutic window. mdpi.com
Derivatives of N-phenylbenzamide have also been studied as DNA minor groove binders targeting kinetoplastid parasites. nih.govacs.org These compounds have shown strong and selective binding to AT-rich DNA sequences found in the parasite's kinetoplast DNA (kDNA), which is a validated drug target. nih.govacs.org This selective binding is a key factor in their antiprotozoal activity. nih.govacs.org
In Vivo Efficacy and Pharmacodynamic Studies
Following promising in vitro results, drug candidates are advanced to in vivo studies to evaluate their efficacy and pharmacodynamic (PD) properties in a whole-organism context.
Animal models that mimic human diseases are indispensable for testing the therapeutic potential of a compound.
The anti-HBV agent IMB-0523 was evaluated in a duck HBV (DHBV) model, which is a widely used in vivo model for studying hepatitis B. nih.gov The study reported that IMB-0523 showed potent anti-HBV activity in DHBV-infected ducks. nih.gov
For the HDAC inhibitor FNA, a xenograft model using nude mice inoculated with HepG2 cells was employed to assess its in vivo antitumor activity. nih.gov FNA was found to inhibit tumor growth, with a tumor growth inhibition (TGI) of 48.89%. nih.gov
In the context of African trypanosomiasis, a derivative of N-phenylbenzamide was shown to be curative by oral administration in an acute mouse model of the disease. acs.org This demonstrates the in vivo efficacy of this class of compounds against kinetoplastid infections. acs.org
| Compound/Derivative Class | Disease/Condition | Animal Model | Outcome | Reference |
|---|---|---|---|---|
| IMB-0523 | Hepatitis B Virus (HBV) | Duck HBV (DHBV)-infected ducks | Potent anti-HBV activity | nih.gov |
| FNA | Cancer (Liver) | Nude mice with HepG2 xenografts | Tumor growth inhibition of 48.89% | nih.gov |
| N-phenylbenzamide derivative | African Trypanosomiasis | Acute mouse model | Curative by oral administration | acs.org |
Pharmacodynamic (PD) markers are measurable indicators of a drug's biological effect on the body. Correlating these markers with therapeutic outcomes helps to understand the mechanism of action and to establish effective dosing regimens.
For the anti-HBV compound IMB-0523, the proposed mechanism of action is the upregulation of the intracellular protein APOBEC3G (A3G), which can inhibit HBV replication. nih.gov Therefore, the intracellular level of A3G serves as a key pharmacodynamic marker. nih.gov An increased level of A3G in HepG2.2.15 cells was observed, suggesting a correlation between this PD marker and the antiviral effect. nih.gov
In the case of the HDAC inhibitor FNA, its therapeutic effect in cancer models is linked to the promotion of apoptosis and cell cycle arrest at the G2/M phase in tumor cells. nih.gov These cellular events can be monitored as pharmacodynamic markers to assess the drug's activity in vivo.
For N-phenylbenzamide derivatives targeting kinetoplastid parasites, a key pharmacodynamic effect is the disruption of the parasite's kinetoplast DNA (kDNA). acs.org This disruption, resulting from the compound binding to the DNA minor groove, leads to parasite death and is a direct indicator of the drug's therapeutic action. acs.org
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for understanding its pharmacokinetic (PK) properties, which determine its bioavailability and duration of action.
The anti-HBV agent IMB-0523 underwent pharmacokinetic profiling in rats. nih.gov The results indicated promising PK properties, with an area under the curve from time zero to the last measurable concentration (AUC0-t) of 7535.10 ± 2226.73 µg·h/L. nih.gov The alkylation of the amine group in this derivative was designed to enhance metabolic stability. nih.gov
For a series of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, in silico ADME predictions were conducted to evaluate their physicochemical properties according to Lipinski's rules of five and to predict their bioavailability. nih.govmdpi.com
In the development of antiplasmodial benzamide derivatives, physicochemical parameters such as logP, logD, and permeability via a Parallel Artificial Membrane Permeability Assay (PAMPA) were determined. mdpi.com These parameters are important for predicting the ADME properties of the compounds. mdpi.com
A metabolically stable N-phenylbenzamide derivative, compound 3a, was identified as a promising candidate for in vivo studies against kinetoplastid parasites due to its favorable metabolic stability profile. nih.gov
| Compound | Parameter | Value | Species | Reference |
|---|---|---|---|---|
| IMB-0523 | AUC0-t | 7535.10 ± 2226.73 µg·h/L | Rat | nih.gov |
Preclinical Toxicology and Safety Assessment
The preclinical toxicological and safety assessment of this compound and its derivatives is a critical component of the drug development process. This evaluation aims to identify potential adverse effects and to characterize the safety profile of these compounds before they can be considered for human trials. The assessment involves a combination of in vivo studies in animal models and in silico computational predictions.
Acute Toxicity Studies
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. These studies are essential for identifying the target organs of toxicity and for determining the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population.
Research on a derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has provided insights into the acute toxicity of this class of compounds. In a study involving ICR mice, the intraperitoneal administration of IMB-0523 resulted in an LD50 of 448 mg/kg. nih.gov This finding suggests a relatively low acute toxicity profile for this particular derivative. nih.gov
Another related compound, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), was evaluated for its toxicity in both rats and dogs. The maximum tolerated doses were established at 4 mg/kg for rats and 1 mg/kg for dogs, highlighting species-specific differences in tolerance. nih.gov
Table 1: Acute Toxicity Data for this compound Derivatives
| Compound | Animal Model | Route of Administration | LD50 / MTD | Source |
|---|---|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | ICR Mice | Intraperitoneal | 448 mg/kg (LD50) | nih.gov |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Rats | Not Specified | 4 mg/kg (MTD) | nih.gov |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Dogs | Not Specified | 1 mg/kg (MTD) | nih.gov |
MTD: Maximum Tolerated Dose
In Silico Predictions of Toxicological Profiles
In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances. These methods, including Quantitative Structure-Activity Relationship (QSAR) models, are valuable for screening compounds early in the drug discovery process, thereby reducing the reliance on animal testing and prioritizing candidates with more favorable safety profiles.
For various benzamide derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been conducted. Studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives indicated that these compounds generally have negligible predicted toxicity and exhibit good solubility and absorption profiles, adhering to Lipinski's rule of five and Veber's rule. nih.gov
A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors suggested that hydrophobicity is a critical factor for their biological activity. nih.govresearchgate.net While this study focused on efficacy, the developed models can also inform the design of compounds with reduced off-target effects and toxicity. The analysis indicated that while hydrogen bond donating groups contribute positively to the desired activity, the inclusion of certain substituents could also influence the toxicological profile. nih.govresearchgate.net
Further in silico analyses of other complex benzamide-containing structures have been performed to predict potential risks such as carcinogenicity and mutagenicity. nih.govnih.gov For instance, some N-propargyl-1,2-amino alcohol derivatives containing a benzamide moiety were predicted to have a low risk of carcinogenicity. nih.gov
Table 2: In Silico Toxicological Predictions for Benzamide Derivatives
| Compound Series | Prediction Method | Predicted Toxicological Endpoints | Key Findings | Source |
|---|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | ADMET Prediction | Toxicity, Solubility, Absorption | Negligible toxicity, good solubility and absorption profiles. | nih.gov |
| Aminophenyl benzamide derivatives | 3D-QSAR | General Toxicity | Hydrophobicity is a key determinant of activity and potential toxicity. | nih.govresearchgate.net |
| N-Propargyl-1,2-amino alcohol derivatives with benzamide moiety | In Silico Analysis | Carcinogenicity | Low predicted risk of carcinogenicity. | nih.gov |
| N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives | QSAR | H+/K+-ATPase Inhibition | LogD and specific structural features influence biological activity. | igi-global.com |
Challenges, Limitations, and Future Research Trajectories for 3 Amino N 4 Chlorophenyl Benzamide
Current Challenges in Therapeutic Development
The development of any new drug is a high-risk endeavor, with a significant number of candidates failing during preclinical and clinical trials. intuitionlabs.ai For 3-amino-N-(4-chlorophenyl)benzamide, several challenges common to small molecule drug development need to be addressed to unlock its full therapeutic potential.
A primary hurdle in the early stages of drug development is the physicochemical properties of the compound. pharmtech.com Poor solubility of an active pharmaceutical ingredient (API) can significantly limit its bioavailability, making it difficult to achieve therapeutic concentrations in the body. contractpharma.com While specific data for this compound is not extensively available in the public domain, benzamide (B126) derivatives, in general, can exhibit a range of solubilities. mdpi.com Addressing potential solubility issues through techniques like salt formation or the use of advanced formulation strategies is a critical early-stage consideration. frontiersin.org
Furthermore, the metabolic stability and pharmacokinetic profile of this compound are crucial determinants of its success. The body's metabolic processes can alter the structure of a drug, potentially leading to rapid clearance, reduced efficacy, or the formation of toxic byproducts. A related compound, N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA), demonstrated rapid absorption, distribution, and elimination in preclinical studies. nih.gov Understanding the metabolic pathways of this compound is essential for predicting its behavior in humans and optimizing its dosing regimen.
Table 1: Key Challenges in the Therapeutic Development of this compound
| Challenge | Description | Potential Mitigation Strategies |
| Physicochemical Properties | Poor aqueous solubility can lead to low bioavailability. | Salt screening, polymorph screening, advanced formulation techniques (e.g., amorphous solid dispersions). contractpharma.comfrontiersin.org |
| Pharmacokinetics | Unfavorable absorption, distribution, metabolism, and excretion (ADME) properties can limit efficacy and duration of action. | Structural modifications to improve metabolic stability, use of prodrug strategies. nih.gov |
| Toxicity and Off-Target Effects | Interaction with unintended biological targets can cause adverse effects. | Comprehensive preclinical safety pharmacology and toxicology studies, computational toxicity prediction. acs.orgnih.gov |
| Lack of Efficacy Data | Insufficient evidence of therapeutic activity in relevant disease models. | In-depth in vitro and in vivo pharmacology studies to establish a clear mechanism of action and demonstrate proof-of-concept. nih.gov |
Opportunities for Optimization of Efficacy and Safety Profile
Optimizing the efficacy and safety of a drug candidate is a cornerstone of medicinal chemistry. For this compound, several avenues exist for enhancing its therapeutic index.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure of the molecule and evaluating the impact on its biological activity, researchers can identify key structural features responsible for its desired effects. nih.gov This knowledge can then be used to design new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, the development of novel benzamide derivatives as glucokinase activators for diabetes treatment has been guided by computational studies, including 3D-QSAR and pharmacophore modeling. nih.gov
Another strategy for improving the safety profile is to enhance the selectivity of the compound for its intended target. High target selectivity can minimize off-target effects and reduce the risk of adverse drug reactions. This can be achieved through rational drug design, where computational tools are used to model the interaction between the drug and its target at the molecular level. researchgate.net This allows for the design of molecules that fit more precisely into the target's binding site, increasing affinity and selectivity.
The use of drug delivery systems can also play a crucial role in optimizing efficacy and safety. Encapsulating this compound in nanoparticles or other carriers can improve its solubility, protect it from premature metabolism, and enable targeted delivery to the site of action. This can lead to enhanced therapeutic effects at lower doses, thereby reducing the potential for systemic toxicity.
Exploration of Novel Biomedical Applications
The benzamide scaffold is a versatile chemical structure found in a wide range of biologically active compounds. mdpi.com This suggests that this compound and its derivatives may have therapeutic potential beyond a single application.
One area of exploration could be in the field of enzyme inhibition. Benzamide derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. mdpi.comnih.gov For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) has shown potent activity against acetylcholinesterase. mdpi.com A related compound, 3-amino-4-chlorophenyl P1, has been identified as a mimic of benzamidine (B55565) and a potent inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov This suggests that this compound could be investigated as a potential anticoagulant.
The development of multi-targeted compounds is another emerging area in drug discovery. mdpi.com Given the complexity of many diseases, drugs that can modulate multiple biological targets may offer superior efficacy compared to single-target agents. The benzamide structure is amenable to modifications that could allow for interaction with multiple targets.
Furthermore, the potential of benzamide derivatives as anticancer agents is an active area of research. Novel benzamide-containing compounds have been developed as selective lysine deacetylase (KDAC) inhibitors with potent anticancer activity. nih.gov Additionally, some o-aminobenzamide derivatives have demonstrated anticancer effects against various gastric cancer cells. frontiersin.org Exploring the activity of this compound in various cancer cell lines could reveal new therapeutic opportunities. A study on N-(phenylcarbamoyl)benzamide showed cytotoxic effects on HeLa cell lines, suggesting potential as an anticancer drug candidate. researchgate.net
A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been identified as a potential anti-HBV agent, indicating that the N-(4-chlorophenyl)benzamide scaffold could be a starting point for the development of novel antiviral drugs. nih.gov
Table 2: Potential Novel Biomedical Applications for this compound Derivatives
| Therapeutic Area | Potential Target/Mechanism | Rationale based on Related Compounds |
| Oncology | Lysine Deacetylase (KDAC) Inhibition | Novel benzamide-containing KDAC inhibitors show potent anticancer activity. nih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) Inhibition | Benzamide derivatives have been identified as inhibitors of AChE. mdpi.comnih.gov |
| Thrombosis | Factor Xa Inhibition | A related compound, 3-amino-4-chlorophenyl P1, is a potent Factor Xa inhibitor. nih.gov |
| Infectious Diseases | Antiviral activity (e.g., against HBV) | A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, shows anti-HBV activity. nih.gov |
| Diabetes | Glucokinase Activation | Benzamide derivatives have been developed as glucokinase activators. nih.gov |
Advanced Synthetic Methodologies for Scalability and Sustainability
The traditional methods for synthesizing amides, a key chemical bond in this compound, often involve the use of harsh reagents and generate significant waste. rsc.org The pharmaceutical industry has a notably high E-factor (mass ratio of waste to product), underscoring the need for greener and more sustainable manufacturing processes. pharmtech.com
Green chemistry principles offer a roadmap for developing more environmentally friendly synthetic routes. nih.gov This includes the use of safer solvents, catalytic reactions, and processes that maximize atom economy (the efficiency of a reaction in converting reactants to the final product). researchgate.net For example, the use of biocatalysts, such as enzymes, can enable amide bond formation under mild conditions and with high selectivity. nih.gov The enzyme Candida antarctica lipase B (CALB) has been effectively used for the direct amidation of carboxylic acids and amines in green solvents. nih.gov
Microwave-assisted and ultrasonic-assisted synthesis are other green chemistry techniques that can accelerate reaction times and improve yields. mdpi.comresearchgate.net Solvent-free reaction conditions, where possible, can significantly reduce the environmental impact of a synthesis. stmjournals.in
For the large-scale production of this compound, the development of a robust and scalable synthetic process is crucial. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring consistent product quality. Continuous flow chemistry is an emerging technology that can offer significant advantages over traditional batch processing, including improved safety, better process control, and higher efficiency. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-amino-N-(4-chlorophenyl)benzamide, and what reaction conditions maximize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 3,5-dichlorobenzoyl chloride and 4-chloroaniline in N,N-dimethylformamide (DMF) at 60°C, yielding derivatives with purities >95% . Post-synthesis purification via reverse-phase HPLC (using HCl salt precipitation) improves purity, with yields reaching up to 92% under optimized conditions . Key steps include monitoring reaction progress via TLC and isolating products through recrystallization from ethanol .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.0–8.0 ppm for benzamide protons) and amine group integration .
- IR Spectroscopy : Detect amide C=O stretches (~1680 cm⁻¹) and N-H bends (~3320 cm⁻¹) .
- Mass Spectrometry : High-resolution Q-TOF MS validates molecular weight (e.g., [M-H]⁻ peaks at m/z 303.3) .
- Elemental Analysis : Verify C, H, N, and Cl content (e.g., C: 68.43%, N: 16.51%) .
Q. What crystallographic parameters define the solid-state structure of this compound?
- Methodological Answer : X-ray diffraction reveals monoclinic symmetry (space group P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and β = 98.537° . The dihedral angle between benzamide and chlorophenyl rings is ~60.76°, stabilized by N-H···O hydrogen bonds (2.89 Å) forming 1D chains . Refinement using SHELXL (R-factor = 0.038) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for structurally related benzamide derivatives?
- Methodological Answer :
- Data Validation : Compare data-to-parameter ratios (>15:1) and residual density maps to identify overfitting .
- Software Cross-Check : Refine structures using dual programs (e.g., SHELXL and WinGX ) to detect systematic errors.
- Hydrogen Bond Analysis : Use ORTEP-3 to visualize intermolecular interactions and validate packing motifs against similar compounds (e.g., N-(3-chlorophenyl)benzamide ).
Q. What computational strategies predict the compound’s interaction with biological targets, and how are docking studies validated experimentally?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina to model binding to bacterial acps-pptase enzymes (targeted in related benzamides ). Prioritize poses with ΔG < -8 kcal/mol.
- Validation : Correlate docking scores with in vitro growth inhibition assays (e.g., MIC values against S. aureus). For example, analogs with trifluoromethyl groups show enhanced activity due to lipophilicity (LogD = 1.47) .
Q. How do substitution patterns on the benzamide core influence biochemical activity, and what methods quantify these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., -Cl, -CF₃) and assess activity via dose-response curves .
- Quantitative Metrics : Measure LogD (pH 7.4) using shake-flask methods to evaluate membrane permeability .
- Mechanistic Probes : Use time-resolved fluorescence to study enzyme inhibition kinetics (e.g., IC₅₀ for acps-pptase) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
